molecular formula C27H22N2 B15336981 10-(9H-Carbazol-3-yl)-9,9-dimethyl-9,10-dihydroacridine

10-(9H-Carbazol-3-yl)-9,9-dimethyl-9,10-dihydroacridine

Katalognummer: B15336981
Molekulargewicht: 374.5 g/mol
InChI-Schlüssel: FBGXYBICXJEIHZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

10-(9H-Carbazol-3-yl)-9,9-dimethyl-9,10-dihydroacridine is a complex organic compound that combines the structural features of carbazole and acridine. Carbazole is known for its stability and photophysical properties, while acridine is recognized for its applications in dyes and pharmaceuticals. The fusion of these two moieties results in a compound with unique electronic and photophysical properties, making it of significant interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 10-(9H-Carbazol-3-yl)-9,9-dimethyl-9,10-dihydroacridine typically involves the following steps:

    Formation of Carbazole Derivative: The initial step involves the synthesis of a carbazole derivative.

    Aldehyde Formation: The carbazole derivative is then converted to an aldehyde.

    Coupling with Acridine: The final step involves coupling the carbazole aldehyde with an acridine derivative under specific conditions to form the desired compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: 10-(9H-Carbazol-3-yl)-9,9-dimethyl-9,10-dihydroacridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Wirkmechanismus

The mechanism of action of 10-(9H-Carbazol-3-yl)-9,9-dimethyl-9,10-dihydroacridine is primarily based on its electronic and photophysical properties. The compound can interact with various molecular targets through:

    Electron Transfer: Facilitates electron transfer processes due to its conjugated system.

    Photophysical Interactions: Absorbs and emits light, making it useful in optoelectronic applications.

    Molecular Binding: Can bind to specific molecular targets, influencing biological pathways and processes.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 10-(9H-Carbazol-3-yl)-9,9-dimethyl-9,10-dihydroacridine stands out due to its combined properties of carbazole and acridine, offering enhanced photophysical properties and stability. This makes it particularly valuable in advanced scientific research and industrial applications.

Eigenschaften

Molekularformel

C27H22N2

Molekulargewicht

374.5 g/mol

IUPAC-Name

10-(9H-carbazol-3-yl)-9,9-dimethylacridine

InChI

InChI=1S/C27H22N2/c1-27(2)21-10-4-7-13-25(21)29(26-14-8-5-11-22(26)27)18-15-16-24-20(17-18)19-9-3-6-12-23(19)28-24/h3-17,28H,1-2H3

InChI-Schlüssel

FBGXYBICXJEIHZ-UHFFFAOYSA-N

Kanonische SMILES

CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C4=CC5=C(C=C4)NC6=CC=CC=C65)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.